Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate

Description

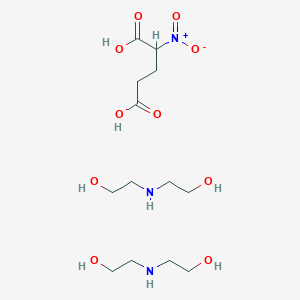

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is a quaternary ammonium salt comprising two bis(2-hydroxyethyl)ammonium cations paired with a nitroglutarate anion. The nitro group may also impart unique biological or catalytic properties, distinguishing it from simpler carboxylate or sulfate salts.

Properties

CAS No. |

97552-85-7 |

|---|---|

Molecular Formula |

C13H29N3O10 |

Molecular Weight |

387.38 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitropentanedioic acid |

InChI |

InChI=1S/C5H7NO6.2C4H11NO2/c7-4(8)2-1-3(5(9)10)6(11)12;2*6-3-1-5-2-4-7/h3H,1-2H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |

InChI Key |

PMYXFYGVJZFOJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine in the presence of a nitro group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nitration, and ammonium salt formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

Reduction: The nitro group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitrogen oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of esters and ethers.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

- Self-assembling Systems : The compound can be utilized in the development of self-assembling drug delivery systems. Its amphiphilic nature allows it to form micelles or vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

- Targeted Therapy : Research indicates that derivatives of ammonium compounds like bis(bis(2-hydroxyethyl)ammonium) nitroglutarate can be modified to target specific cells or tissues, improving therapeutic outcomes in cancer treatment .

Case Study:

A study published in Applied Sciences examined the use of ionic liquids similar to this compound in drug formulations. The findings suggested enhanced stability and controlled release profiles for encapsulated drugs, indicating potential for clinical applications .

Environmental Applications

Biodegradable Solvents

- Green Chemistry : The compound is being explored as a biodegradable solvent in chemical reactions, particularly those requiring high hydrophilicity. Its environmentally friendly profile makes it suitable for sustainable practices in organic synthesis .

- Pollution Control : Studies have shown that ammonium-based ionic liquids can effectively solubilize pollutants, aiding in their removal from contaminated water sources .

Case Study:

Research conducted on (2-hydroxyethyl) ammonium lactates demonstrated their efficacy as solvents in condensation reactions while maintaining high levels of biodegradability. This suggests that similar compounds could be employed in environmental remediation efforts .

Industrial Applications

Lubricant Additives

- Tribological Properties : this compound exhibits promising tribological properties, making it suitable as an additive in lubricants. Its ability to reduce friction and wear can enhance the performance of lubricating fluids used in machinery .

- Metalworking Fluids : The compound's stability at elevated temperatures and its low volatility make it an excellent candidate for use in metalworking fluids, which require reliable lubricity under harsh conditions .

Case Study:

A recent study highlighted the use of bis(2-hydroxyethyl)ammonium erucate as a lubricant additive, demonstrating reduced friction coefficients and improved wear resistance when compared to conventional lubricants. This suggests that this compound could yield similar benefits .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |

| Environmental Science | Biodegradable solvents | Sustainable practices |

| Industrial | Lubricant additives | Reduced friction and wear |

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Bis(2-hydroxyethyl)ammonium Stearate (DES)

- Anion : Stearate (C₁₈ fatty acid).

- Applications : Used as a protic ionic liquid crystal additive in water-ethylene glycol lubricants. Studies demonstrate its ability to enhance lubrication efficiency at concentrations up to 2 wt.% .

- Key Properties : Forms thermotropic liquid crystalline phases, improving viscosity and reducing friction in lubricant blends. The long alkyl chain of stearate enhances hydrophobic interactions, unlike the shorter nitroglutarate .

DEA-MYRISTATE

- Anion : Myristate (C₁₄ fatty acid).

- Applications : Cosmetic surfactant (INCI listed) with emulsifying and buffering functions .

- Key Properties : Exhibits surfactant behavior due to balanced hydrophilicity (bis(2-hydroxyethyl)ammonium) and lipophilicity (myristate). Nitroglutarate’s nitro group may reduce surfactant efficiency but could introduce antimicrobial activity .

Bis(2-hydroxyethyl)ammonium Malonate/Propionate/Acetate

- Anions : Short-chain carboxylates (malonate, propionate, acetate).

- Applications : Organic synthesis intermediates, solvents, or ionic liquids.

- Key Properties: High solubility in polar solvents (e.g., water, ethanol) due to small anions. Nitroglutarate’s larger size and nitro group may reduce solubility but enhance thermal stability or reactivity .

Sulfate and Sulfonate Salts

DIETHANOLAMINE BISULFATE

DEA-MYRISTYL SULFATE

- Anion : Tetradecyl sulfate.

- Applications : Surfactant in personal care products.

- Key Properties: Combines sulfate’s hydrophilicity with a C₁₄ alkyl chain for foam stabilization.

Halide Salts

Dimethyl-di(2-hydroxyethyl) Ammonium Chloride

- Anion : Chloride (Cl⁻).

- Applications : Surfactant or disinfectant.

- Key Properties: High water solubility and ionic strength. Nitroglutarate’s bulkier anion may reduce solubility but improve stability in non-aqueous systems .

Functional and Structural Analysis

Anion Effects on Properties

Unique Features of Nitroglutarate

- Dicarboxylic Structure: Allows dual binding sites for metal coordination or hydrogen bonding, unlike mono-carboxylates .

Biological Activity

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to synthesize existing research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure, which includes two hydroxyethyl groups attached to an ammonium ion, along with a nitroglutarate moiety. This structure contributes to its solubility and reactivity in biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures enhance antimicrobial properties. The bis-amines can act synergistically with existing antimicrobial agents, potentially leading to improved efficacy against pathogenic bacteria .

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it is hypothesized that it could modulate glutathione-related enzymatic activities, which are crucial for cellular redox balance .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound in combination with standard antibiotics. Results indicated a significant increase in the inhibition zones against E. coli and Staphylococcus aureus, suggesting a synergistic effect that enhances the overall antimicrobial activity . -

Cytotoxicity Assessment :

In vitro studies on various cancer cell lines demonstrated variable cytotoxic effects. The compound was found to induce apoptosis in certain types of cancer cells while exhibiting lower toxicity in normal fibroblast cells. This selectivity indicates potential therapeutic applications in cancer treatment . -

Enzymatic Activity Modulation :

Research focused on the interaction of this compound with glutaredoxins revealed that it could enhance the reduction of disulfides in cellular environments. This modulation could have implications for oxidative stress responses in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.